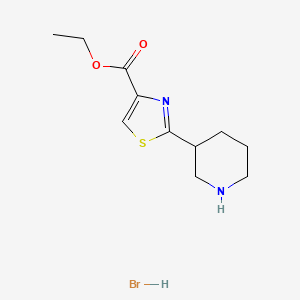

2-哌啶-3-基-1,3-噻唑-4-羧酸乙酯;氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide, focusing on six unique applications:

Pharmaceutical Development

Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide is a valuable compound in pharmaceutical research due to its potential as a building block for drug synthesis. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be used to develop new medications targeting various diseases, leveraging its structural versatility to create effective therapeutic agents.

Neuroprotective Agents

Research has shown that piperidine derivatives can act as neuroprotective agents, potentially offering protection against neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide may be explored for its ability to inhibit neurotoxic pathways, reduce oxidative stress, and improve neuronal survival, making it a candidate for developing treatments for these conditions.

Anticancer Research

The compound’s structure allows for modifications that can enhance its anticancer properties. Piperidine-based molecules have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis . Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide could be utilized in designing novel anticancer agents that target specific cancer cell lines, potentially leading to more effective and less toxic cancer therapies.

Antimicrobial Agents

Piperidine derivatives have demonstrated significant antimicrobial activity against a variety of pathogens, including bacteria and fungi . This compound can be used in the synthesis of new antimicrobial agents that could address the growing issue of antibiotic resistance. Its unique structure may provide a basis for developing drugs that are effective against resistant strains of microorganisms.

Cardiovascular Research

Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide may also have applications in cardiovascular research. Piperidine derivatives have been studied for their potential to modulate cardiovascular functions, including blood pressure regulation and anti-arrhythmic effects . This compound could be explored for its ability to develop new treatments for cardiovascular diseases, offering new avenues for therapeutic intervention.

Material Science

Beyond its pharmaceutical applications, this compound can be used in material science for the development of novel materials with specific properties. Piperidine derivatives are known for their stability and reactivity, making them suitable for creating polymers, coatings, and other materials with unique characteristics. Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide could contribute to advancements in material engineering and nanotechnology.

These applications highlight the versatility and potential of Ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide in various fields of scientific research. Each application leverages the compound’s unique chemical properties to address specific challenges and opportunities in medicine, biology, and material science.

If you have any specific questions or need further details on any of these applications, feel free to ask!

IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Recent investigation on heterocycles with one nitrogen … - Springer Synthesis and therapeutic potential of imidazole containing compounds A brief review of the biological potential of indole derivatives IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications : Recent investigation on heterocycles with one nitrogen … - Springer

属性

IUPAC Name |

ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJICJTJKSRICSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCNC2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2536535.png)

![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)